![molecular formula C17H25N3O3 B2943934 N1-(2-methoxybenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 953224-45-8](/img/structure/B2943934.png)
N1-(2-methoxybenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the final product .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used to determine the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can often be found in chemical databases or determined experimentally .Scientific Research Applications
- N-Heterocyclic Amines : This compound belongs to the class of N-heterocyclic amines, which are essential building blocks in drug discovery. Researchers can explore its reactivity and use it as a precursor for designing novel pharmaceutical agents .
- Active Pharmaceutical Ingredients (APIs) : Investigate its potential as an API or as a scaffold for developing new drugs. The compound’s structure may offer opportunities for modifying its pharmacological properties .
- Reductive Amination : The reductive amination process is commonly used in organic synthesis. Researchers can explore this compound’s reactivity in C–N bond formation. Its operational simplicity and mild reaction conditions make it attractive for synthetic applications .
- Pyrazole Derivatives : Pyrazole is a five-membered heterocycle with two adjacent nitrogen atoms. Derivatives of pyrazole exhibit diverse physiological and pharmacological activities. Investigate whether this compound can serve as a scaffold for novel bioactive molecules .
- Structure-Activity Relationship (SAR) Studies**: Explore how structural modifications impact its biological activity. SAR studies can guide further optimization .
- Functional Materials : Investigate whether this compound can be incorporated into functional materials, such as sensors, catalysts, or polymers. Its unique structure may impart specific properties .
- Detection Methods : Develop analytical methods for detecting and quantifying this compound. Techniques like liquid chromatography (LC), mass spectrometry (MS), or nuclear magnetic resonance (NMR) can be employed .
Medicinal Chemistry and Drug Discovery
Organic Synthesis
Heterocyclic Chemistry
Chemical Biology
Materials Science
Analytical Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-20-9-7-13(8-10-20)11-18-16(21)17(22)19-12-14-5-3-4-6-15(14)23-2/h3-6,13H,7-12H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBQTRAZWZFLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxybenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide |
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